

physical and chemical properties of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide

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Compound of Interest

Compound Name: 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide

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Technical Guide: 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document provides a comprehensive overview of the known physical and chemical properties of **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide**. Due to the limited availability of published experimental data for this specific compound, some sections of this guide, particularly regarding detailed experimental protocols and biological activity, are based on established methodologies for structurally similar sulfonamides. This information is intended to serve as a foundational resource and a starting point for further research and development. All data presented should be critically evaluated and experimentally verified.

Introduction

4-amino-N-cyclohexyl-N-methylbenzenesulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, exhibiting activities such as antibacterial, anticancer, anti-inflammatory, and diuretic properties. The presence of an amino group, a cyclohexyl ring, and an N-methyl group on the benzenesulfonamide core suggests that this compound may possess unique biological

activities and physicochemical properties worthy of investigation in drug discovery and development. This guide summarizes the available data on its properties and provides hypothetical protocols to facilitate further research.

Physicochemical Properties

The following tables summarize the available quantitative data for **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide** and its close structural analogs. It is important to note that much of the data for the target compound is predicted, and experimental verification is recommended.

Table 1: Physical and Chemical Properties of **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide**

Property	Value	Source
CAS Number	7467-48-3	Echemi[1]
Molecular Formula	C ₁₃ H ₂₀ N ₂ O ₂ S	Echemi[1]
Molecular Weight	268.38 g/mol	Echemi[1]
Appearance	Light brown crystal (for the 2-amino isomer)	Echemi[2]
Boiling Point	432.6 °C at 760 mmHg (Predicted)	Echemi[1]
Density	1.24 g/cm ³ (Predicted)	Echemi[1]
Flash Point	215.4 °C (Predicted)	Echemi[1]
Refractive Index	1.593 (Predicted)	Echemi[1]
XLogP3	3.884	Echemi[1]
Topological Polar Surface Area	71.8 Å ²	Echemi[1]

Table 2: Comparative Properties of Structurally Related Analogs

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
2-amino-N-cyclohexyl-N-methylbenzenesulfonamide	70693-59-3	C ₁₃ H ₂₀ N ₂ O ₂ S	268.38	98-101
N-Cyclohexyl-4-methylbenzenesulfonamide	80-30-8	C ₁₃ H ₁₉ NO ₂ S	253.36	84-86
4-amino-N-cyclohexylbenzenesulfonamide	53668-37-4	C ₁₂ H ₁₈ N ₂ O ₂ S	254.35	Not available

Experimental Protocols

As of the date of this publication, a specific, detailed experimental protocol for the synthesis of **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide** has not been found in the public domain. However, a plausible synthetic route can be devised based on standard sulfonamide synthesis methodologies. The following is a hypothetical protocol.

Hypothetical Synthesis of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide

This proposed synthesis involves two main steps: the protection of the amino group of sulfanilamide, followed by N-alkylation.

Step 1: Protection of the 4-amino group

The initial step would involve the protection of the aniline amino group of 4-aminobenzenesulfonamide (sulfanilamide) to prevent its reaction in the subsequent N-alkylation step. A common protecting group for this purpose is the acetyl group.

- Reaction: 4-aminobenzenesulfonamide is reacted with acetic anhydride in a suitable solvent like pyridine or a mixture of acetic acid and sodium acetate.

- **Work-up:** The reaction mixture is typically poured into water to precipitate the N-acetylated product, which is then filtered, washed, and dried.

Step 2: N-methylation and N-cyclohexylation of the sulfonamide

The protected sulfonamide would then be subjected to N-alkylation. This could be a two-step or a one-pot reaction.

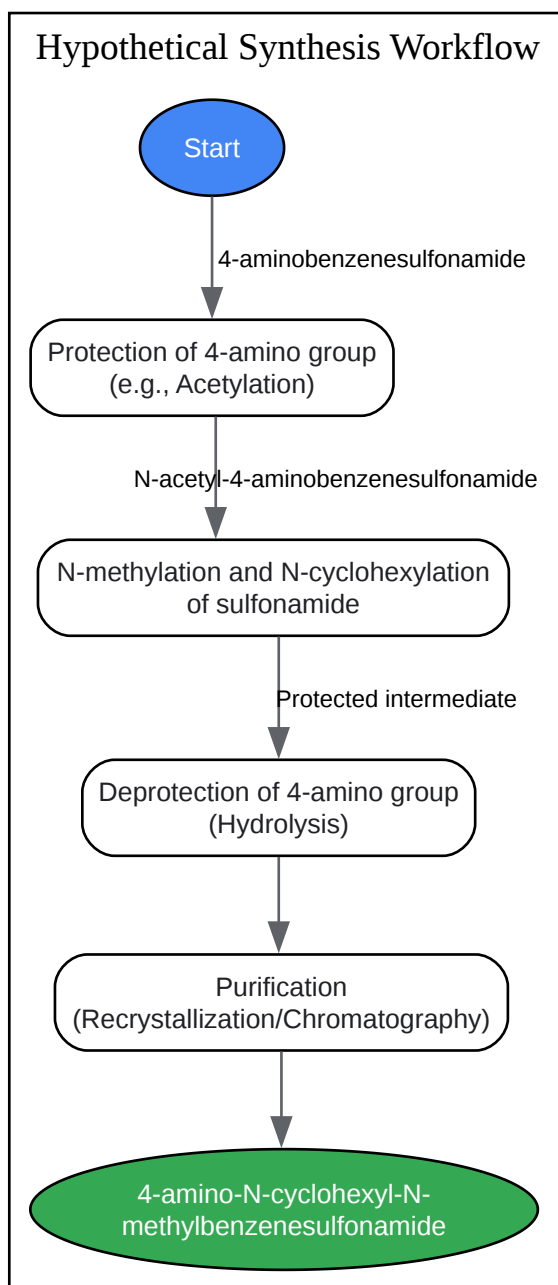
- **Reaction:** The N-acetyl-4-aminobenzenesulfonamide is first deprotonated with a strong base (e.g., sodium hydride) in an aprotic polar solvent (e.g., DMF). Subsequently, it is reacted with a methylating agent (e.g., methyl iodide) and a cyclohexylating agent (e.g., cyclohexyl bromide). The order of addition of the alkylating agents might influence the yield.
- **Work-up:** After the reaction is complete, the mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated.

Step 3: Deprotection of the 4-amino group

The final step is the removal of the acetyl protecting group to yield the desired product.

- **Reaction:** The N-acetylated and N-alkylated intermediate is hydrolyzed under acidic or basic conditions. For example, it can be refluxed with aqueous hydrochloric acid or sodium hydroxide.
- **Purification:** The final product, **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide**, would be purified by recrystallization or column chromatography.

Characterization: The structure and purity of the synthesized compound should be confirmed using techniques such as ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry.



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A hypothetical workflow for the synthesis of the target compound.

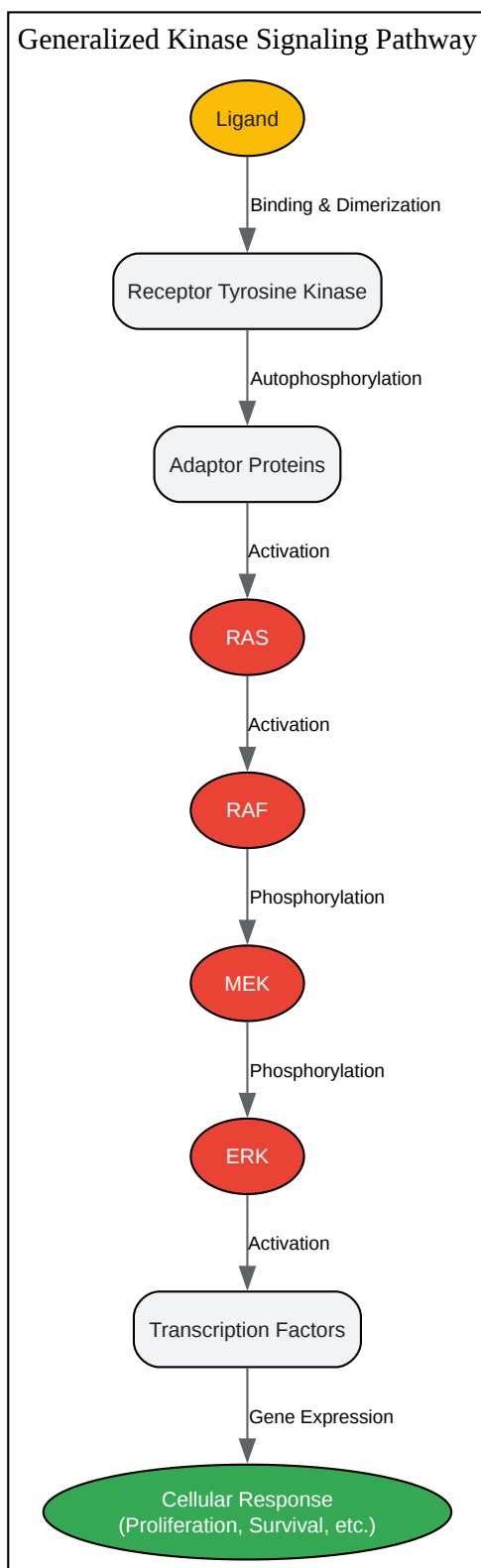
Potential Biological Activity and Signaling Pathways

While there is no specific biological activity reported for **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide**, the sulfonamide scaffold is known to interact with a variety of biological targets. Structurally related compounds have shown activities such as inhibition of

Janus Kinases (JAKs) and the Liver X Receptor/Sterol Regulatory Element-Binding Protein-1c (LXR/SREBP-1c) signaling pathway.

Given the prevalence of sulfonamides as kinase inhibitors, a potential area of investigation for this compound would be its effect on various protein kinase signaling pathways, which are often dysregulated in diseases like cancer and inflammatory disorders.

The diagram below illustrates a generalized kinase signaling pathway that is a common target for therapeutic intervention. It should be noted that this is a representative diagram and does not imply a known interaction of **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide** with this specific pathway.



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A generalized kinase signaling cascade, a potential area of study.

Conclusion and Future Directions

4-amino-N-cyclohexyl-N-methylbenzenesulfonamide is a compound with limited available experimental data. The predicted physicochemical properties suggest it is a stable, high-boiling point solid. Based on the rich pharmacology of the sulfonamide class of molecules, this compound represents a candidate for further investigation in various therapeutic areas, particularly as a potential kinase inhibitor or modulator of other signaling pathways.

Future research should focus on:

- Developing and optimizing a reliable synthetic protocol.
- Performing comprehensive characterization, including experimental determination of its physicochemical properties and acquisition of spectral data (NMR, IR, MS).
- Screening for biological activity against a panel of relevant targets, such as protein kinases, to elucidate its therapeutic potential.

This technical guide serves as a starting point for researchers interested in exploring the properties and potential applications of **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide**.

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